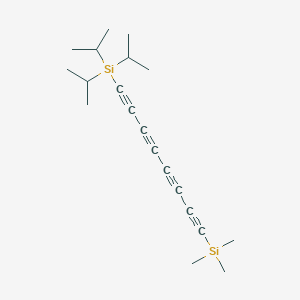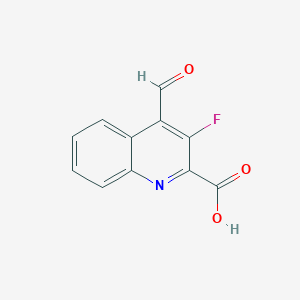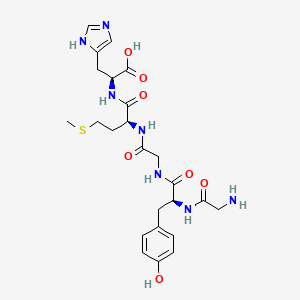![molecular formula C15H19NO B14183781 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde CAS No. 919119-58-7](/img/structure/B14183781.png)
3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde is a complex organic compound that belongs to the family of azabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is a derivative of tropane alkaloids, which are known for their wide array of biological activities .
Méthodes De Préparation
The synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde can be achieved through various synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde has numerous applications in scientific research. In chemistry, it is used as a key intermediate in the synthesis of various complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to tropane alkaloids . Additionally, it has applications in the pharmaceutical industry as a building block for the synthesis of novel drug candidates .
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde involves its interaction with specific molecular targets and pathways. Due to its structural similarity to tropane alkaloids, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor sensitivity .
Comparaison Avec Des Composés Similaires
3-Benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde can be compared to other similar compounds, such as 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane-8-carbaldehyde . These compounds share a similar bicyclic structure but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl group, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
919119-58-7 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
3-benzyl-3-azabicyclo[3.2.1]octane-8-carbaldehyde |
InChI |
InChI=1S/C15H19NO/c17-11-15-13-6-7-14(15)10-16(9-13)8-12-4-2-1-3-5-12/h1-5,11,13-15H,6-10H2 |
Clé InChI |
KESGLNYMPCKAJV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CC1C2C=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![2-Acetyl-3-methyl-1,4-dioxa-6-azaspiro[4.4]non-2-en-7-one](/img/structure/B14183717.png)
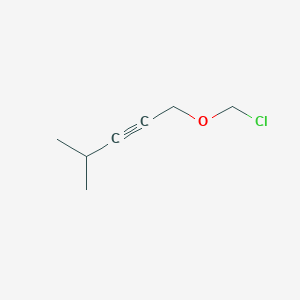
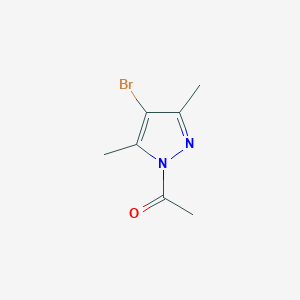
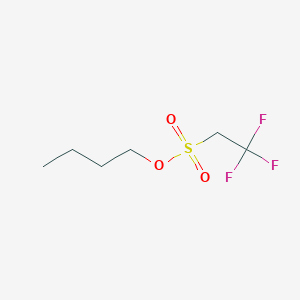
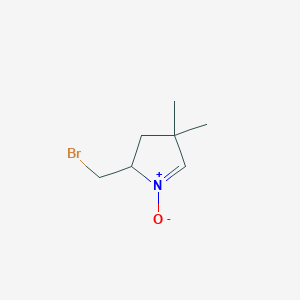
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
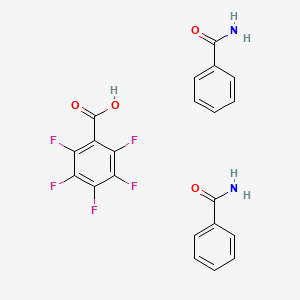
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
